1-(3-Bromobenzyl)-2-carboxypiperidine
Description
1-(3-Bromobenzyl)-2-carboxypiperidine is a distinct molecule that combines several key chemical features: a piperidine (B6355638) ring, a carboxylic acid group at the 2-position, and an N-benzyl substituent bearing a bromine atom. To fully appreciate this compound, it is essential to understand the significance of its constituent parts.
Structure
3D Structure
Properties
Molecular Formula |
C13H16BrNO2 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-11-5-3-4-10(8-11)9-15-7-2-1-6-12(15)13(16)17/h3-5,8,12H,1-2,6-7,9H2,(H,16,17) |
InChI Key |
BFMNGZCNWWGMDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 3 Bromobenzyl 2 Carboxypiperidine and Analogues
Strategies for the Formation of the 2-Carboxypiperidine Core
Enantioselective Approaches from Chiral Precursors (e.g., α-amino acids, β-amino acids)
The use of naturally occurring or synthetically derived chiral building blocks, such as amino acids, provides a reliable method for establishing the desired stereochemistry in the 2-carboxypiperidine ring.
From α-Amino Acids: A common strategy involves the use of α-amino acids with known stereochemistry. For instance, L-amino acids can be converted into 2-substituted carboxypiperidines through a sequence involving the alkylation of the amine with a dihaloalkane to form the piperidine (B6355638) ring. researchgate.netresearchgate.net This approach leverages the inherent chirality of the starting material to produce enantiomerically enriched products. The synthesis of α,α-disubstituted α-amino acids, which can serve as complex precursors, has seen significant advancements, including methods like direct catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters. rsc.org Iron-catalyzed direct α-amination of carboxylic acids has also emerged as a step-efficient method to produce N-Boc-protected α-amino acids. researchgate.net
From β-Amino Acids: β-Amino acids are also valuable precursors for synthesizing piperidine derivatives. Racemic β-amino acids can be synthesized via the Rodionov synthesis, which involves the condensation of an aldehyde with malonic acid in the presence of ammonium (B1175870) acetate. mdpi.com Efficient methods for the homologation of α-amino acids to β2-amino acids have been developed, utilizing reactions like the Reformatsky reaction with a Mannich-type iminium electrophile, which is scalable for industrial production. organic-chemistry.org Furthermore, enantiomerically pure carbocyclic β-amino acids can be obtained through the ring-opening of bicyclic β-lactams, often catalyzed by enzymes to achieve kinetic resolution. core.ac.uk
| Precursor Type | Synthetic Strategy | Key Features | Reference |
|---|---|---|---|
| α-Amino Acids | Alkylation with dihaloalkane | Utilizes inherent chirality of the starting material. | researchgate.netresearchgate.net |
| Carboxylic Acids | Iron-catalyzed direct α-amination | Single-step, highly stereocontrolled formation of N-Boc-protected α-amino acids. | researchgate.net |
| β-Amino Acids | Rodionov synthesis | Condensation of aldehydes and malonic acid to form racemic β-amino acids. | mdpi.com |
| α-Amino Acids | Homologation via Reformatsky reaction | Efficient conversion to β2-amino acids. | organic-chemistry.org |
Catalytic Asymmetric Cyclization Methodologies
Catalytic asymmetric methods offer an elegant and atom-economical way to construct the chiral piperidine ring. These reactions utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
Strategies often involve the intramolecular cyclization of a suitably functionalized linear precursor. For example, a catalytic asymmetric synthesis was developed for a complex molecule featuring a chiral center at the alpha position, achieved through a catalytic enantioselective proton migration. nih.gov Asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids has been achieved from chiral aziridines through one-pot sequential reactions, including intramolecular reductive amination. rsc.org Recent advances in the asymmetric synthesis of α-stereogenic carboxylic acids, which are key precursors, have been summarized, covering both organocatalysis and transition metal catalysis from 2010 to 2020. rsc.org
| Catalyst System | Reaction Type | Key Outcome | Reference |
|---|---|---|---|
| Y-catalyst with chiral ligand | Enantioselective proton migration | Produced an α-chiral ketone intermediate with 88% ee. | nih.gov |
| Hydrogen atmosphere (one-pot) | Intramolecular reductive amination | Highly stereoselective synthesis of cis-2,6-disubstituted piperidines. | rsc.org |
| Various organo- and metal catalysts | Functionalization of carboxylic acids | Efficient synthesis of α-chiral carboxylic acids. | rsc.org |
Radical-Mediated Ring Formation and Annulation Processes
Radical cyclizations provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. These methods are particularly useful for constructing complex ring systems.
The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters is a reported approach for creating 2,4,5-trisubstituted piperidines. nih.gov This method can exhibit high diastereoselectivity. Another strategy involves radical-mediated intermolecular annulations, which can be catalyzed by copper(II) or initiated by electrolysis, to synthesize 2-substituted carboxypiperidines from amino acids. researchgate.netresearchgate.net The mechanism often involves the formation of an N-radical which then undergoes intramolecular cyclization. researchgate.net The use of radical generators, such as dimethyl 2,2'-azobis(2-methylpropionate), can promote the formation of the required radical species to initiate the cyclization cascade. nih.gov
Aza-Michael Addition Approaches to Piperidine Rings
The aza-Michael addition, the nucleophilic addition of an amine to an electron-deficient alkene, is a versatile reaction for forming nitrogen-containing rings. frontiersin.org Intramolecular aza-Michael additions are particularly effective for the synthesis of piperidines. rsc.orgntu.edu.sg
These reactions can be categorized based on whether they are single or double additions and whether the Michael acceptor is an alkene or an alkyne. rsc.org The process can be accelerated by the addition of a Lewis acid like lithium chloride. ntu.edu.sg The stereochemical outcome of the cyclization is a key consideration in these syntheses. rsc.org The aza-Michael reaction is considered a "click" reaction, often proceeding readily at room temperature when appropriate reactants are used. frontiersin.org It has been widely employed in synthesizing biologically active compounds. frontiersin.org Cascade reactions involving an aza-Michael addition followed by cyclization are also efficient strategies for building heterocyclic scaffolds. nih.gov
Introduction of the N-(3-Bromobenzyl) Moiety
Once the 2-carboxypiperidine core is synthesized, the final step is the introduction of the 3-bromobenzyl group onto the piperidine nitrogen.
N-Alkylation Procedures for Piperidine Derivatives
The most direct method for installing the N-(3-bromobenzyl) group is through a standard N-alkylation reaction. This typically involves treating the 2-carboxypiperidine (or its ester derivative) with 3-bromobenzyl bromide. sigmaaldrich.com The reaction is usually carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrobromic acid that is formed as a byproduct. A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is commonly used to facilitate the reaction. The selection of the base and solvent is crucial to ensure high yields and prevent side reactions.
Reductive Amination Strategies for N-Benzyl Formation
The introduction of the N-benzyl group is a critical step in the synthesis of 1-(3-bromobenzyl)-2-carboxypiperidine. Reductive amination stands out as a highly effective and widely used method for this transformation. This reaction typically involves the condensation of a secondary amine, in this case, a piperidine-2-carboxylic acid derivative, with an aldehyde, 3-bromobenzaldehyde (B42254), to form an iminium ion intermediate. This intermediate is then reduced in situ to the desired tertiary amine. google.comgoogle.com
A variety of reducing agents can be employed for this purpose, each with its own advantages regarding selectivity and reaction conditions. google.com The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the carboxylic acid or the bromo-substituent.
Key Reducing Agents for Reductive Amination:
| Reducing Agent | Abbreviation | Typical Reaction Conditions | Notes |
| Sodium triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloromethane (DCM) or dichloroethane (DCE), room temperature | Mild and selective for imines and iminium ions in the presence of other reducible functional groups. google.com |
| Sodium cyanoborohydride | NaBH₃CN | Methanol (B129727) (MeOH), slightly acidic pH | Effective but toxic due to the potential release of hydrogen cyanide. google.com |
| Hydrogen gas with a metal catalyst | H₂/Pd/C, H₂/PtO₂ | Ethanol (B145695) (EtOH) or Methanol (MeOH), various pressures | Can also reduce other functional groups, requiring careful control of reaction conditions. |
| Phenylsilane with a catalyst | PhSiH₃/Zn(OAc)₂ | Toluene, elevated temperatures | A practical method applicable to a wide range of amines and carboxylic acids. snnu.edu.cn |
The reaction is often performed as a one-pot procedure, where the amine, aldehyde, and reducing agent are combined, simplifying the synthetic workflow. google.com For the synthesis of this compound, a plausible approach would involve the reaction of piperidine-2-carboxylic acid (pipecolic acid) or its ester derivative with 3-bromobenzaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride.
Regioselective Bromination of Benzyl (B1604629) Intermediates
In an alternative synthetic route, the bromine atom can be introduced onto the benzyl group after the formation of the N-benzylpiperidine core. This requires a regioselective bromination reaction that specifically targets the meta-position of the benzyl ring. Electrophilic aromatic substitution is the primary method for this transformation.
N-Bromosuccinimide (NBS) is a common and convenient reagent for benzylic and aromatic brominations. google.comchemicalbook.com The regioselectivity of the bromination of a substituted benzene (B151609) ring is governed by the directing effects of the existing substituents. In the case of an N-benzylpiperidine intermediate, the benzyl group is an activating group that directs electrophilic substitution to the ortho and para positions. Therefore, to achieve meta-bromination, one would typically start with a precursor that already contains the bromo-substituent at the desired position, as in 3-bromobenzyl bromide, for the initial N-alkylation step.
However, if a synthetic strategy necessitates bromination of an existing N-benzylpiperidine-2-carboxylic acid, specific conditions can be employed to influence regioselectivity. The use of certain catalysts or solvents can alter the directing effects. For instance, bromination of activated aromatic compounds with NBS in tetrabutylammonium (B224687) bromide has shown high para-selectivity. Achieving high meta-selectivity on an activated ring is challenging and often requires more complex, multi-step strategies involving directing groups.
Common Brominating Agents and Conditions:
| Brominating Agent | Abbreviation | Typical Conditions | Selectivity |
| N-Bromosuccinimide | NBS | CCl₄, radical initiator (AIBN) or light | Benzylic C-H bromination. google.comchemicalbook.com |
| N-Bromosuccinimide | NBS | DMF | High para-selectivity for electron-rich aromatics. chemicalbook.com |
| Bromine | Br₂ | Lewis acid (e.g., FeBr₃) | Ortho/para-directing for activated rings. |
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the piperidine ring is a versatile handle for further functionalization, allowing for the synthesis of a wide range of analogues. Common interconversions include esterification and amidation.
Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a classic approach. Alternatively, reaction with alkyl halides under basic conditions or using coupling agents can provide esters under milder conditions.
Amidation: The formation of amides from the carboxylic acid is a crucial transformation for creating peptide-like structures or introducing other functionalities. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with a primary or secondary amine.
Common Coupling Reagents for Amidation and Esterification:
| Coupling Reagent | Abbreviation | Activator (if needed) | Typical Solvent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) |
| Dicyclohexylcarbodiimide (B1669883) | DCC | DMAP | DCM, Tetrahydrofuran (THF) |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | N/A | Dimethylformamide (DMF) |
| Thionyl chloride | SOCl₂ | N/A | Toluene, DCM |
These reactions enable the synthesis of a diverse library of this compound analogues with modified properties.
Application of Protecting Group Chemistry in Multi-step Synthesis
In a multi-step synthesis of a complex molecule like this compound, the use of protecting groups is often indispensable to prevent unwanted side reactions at reactive functional groups. Both the secondary amine of the piperidine ring and the carboxylic acid may require protection depending on the specific synthetic route.
Protecting the Piperidine Nitrogen: The piperidine nitrogen is nucleophilic and can interfere with reactions targeting other parts of the molecule. Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable under a wide range of conditions but is readily removed with acid (e.g., trifluoroacetic acid, TFA), while the Cbz group is typically cleaved by hydrogenolysis. The choice of protecting group depends on the stability required during the subsequent reaction steps.
Protecting the Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with base-catalyzed reactions, and the carboxylate can act as a nucleophile. Therefore, it is often protected as an ester. Methyl or ethyl esters are common, but for increased stability and milder deprotection, tert-butyl esters are frequently used. tert-Butyl esters are stable to many reagents but can be cleaved with strong acids.
Orthogonal Protection Strategy: In complex syntheses, an orthogonal protection strategy is often employed. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. For example, a Boc-protected amine and a benzyl ester-protected carboxylic acid can be deprotected sequentially, as the Boc group is acid-labile and the benzyl ester is removed by hydrogenolysis. This strategic use of protecting groups is crucial for the successful synthesis of complex molecules like this compound and its analogues.
Table of Common Protecting Groups and Their Cleavage Conditions:
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) |
| Amine | Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (H₂/Pd/C) |
| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Acid or base hydrolysis |
| Carboxylic Acid | tert-Butyl Ester | tBu | Strong acid (e.g., TFA) |
| Carboxylic Acid | Benzyl Ester | Bn | Hydrogenolysis (H₂/Pd/C) |
Exploration of Chemical Reactivity and Transformations
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality at the 2-position of the piperidine (B6355638) ring is a versatile handle for a variety of chemical modifications. Its reactivity is central to the synthesis of a diverse range of derivatives.
Derivatization Reactions (e.g., esterification, amide formation, decarboxylation)
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. This reaction is typically achieved by reacting 1-(3-Bromobenzyl)-2-carboxypiperidine with an alcohol in the presence of an acid catalyst, such as sulfuric acid or by using coupling agents. For instance, the reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield methyl 1-(3-bromobenzyl)-2-carboxypiperidinate. The Fischer esterification, while effective, is a reversible process. chemguide.co.uklibretexts.org To drive the reaction to completion, an excess of the alcohol is often used, or water is removed as it is formed.
Alternatively, esterification can be carried out under basic conditions. The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. youtube.com
Amide Formation: The formation of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction of the carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid group typically requires activation. Common methods include conversion to a more reactive species like an acid chloride or the use of coupling reagents.
One effective method involves the use of dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.comyoutube.com In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. Another approach is the use of titanium(IV) chloride (TiCl4) to mediate the direct condensation of carboxylic acids and amines. nih.gov
Reactivity of the Piperidine Nitrogen Atom
The tertiary amine of the piperidine ring is a nucleophilic and basic center, allowing for further functionalization through substitution and quaternization reactions.
Further N-Substitutions and Quarternization Potential
Further N-Substitutions: While the nitrogen in this compound is already substituted with a benzyl (B1604629) group, further reactions at this position are less common unless the benzyl group is first removed. If the N-benzyl group were to be cleaved, for example through hydrogenolysis, the resulting secondary amine could undergo a variety of N-alkylation reactions. These reactions typically involve treatment with an alkyl halide in the presence of a base to neutralize the formed hydrohalic acid. beilstein-journals.org
Quaternization: The piperidine nitrogen can readily undergo quaternization by reacting with an excess of an alkyl halide. This reaction proceeds via a standard SN2 mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a quaternary ammonium salt. The rate of this reaction is influenced by the nature of the alkyl halide and the solvent used. beilstein-journals.org For example, reaction with methyl iodide would yield 1-(3-bromobenzyl)-1-methyl-2-carboxypiperidinium iodide.
Reactivity of the Bromine Moiety on the Benzyl Ring
The bromine atom attached to the meta-position of the benzyl ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. chemguide.co.ukdntb.gov.ualibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. For this compound, a Suzuki coupling with an arylboronic acid would lead to the formation of a biaryl structure. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne to form an arylethyne. nih.govyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov The reaction can often be carried out under mild conditions. nih.govnih.gov The products of Sonogashira coupling are valuable intermediates for further synthetic transformations. youtube.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The Heck reaction is a versatile method for the formation of carbon-carbon bonds and can be applied to a wide variety of substrates. frontiersin.org
Nucleophilic Aromatic Substitution (S_N_Ar) Pathways
Nucleophilic aromatic substitution (S_N_Ar) on the bromobenzyl ring of this compound is generally challenging. The benzene (B151609) ring is electron-rich and not inherently susceptible to nucleophilic attack. chemrxiv.org For an S_N_Ar reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). chemrxiv.orglibretexts.org In the case of this compound, the piperidinomethyl substituent is not a strong electron-withdrawing group, making direct S_N_Ar reactions with common nucleophiles difficult under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution might be possible, though likely to be less efficient than the palladium-catalyzed methods. libretexts.org
Stereochemical Stability and Transformations
The stereochemical integrity of chiral centers is a critical aspect of the chemical behavior of this compound. The molecule possesses a stereocenter at the C-2 position of the piperidine ring, giving rise to (R) and (S) enantiomers. The stability of this center against epimerization and the diastereoselectivity of its formation are governed by thermodynamic and kinetic factors, respectively.
Epimerization:
Epimerization at the C-2 position involves the inversion of the stereocenter, potentially leading to a mixture of diastereomers if other stereocenters are present, or racemization in the case of a single stereocenter. This process can be facilitated by basic or acidic conditions, which promote the formation of an intermediate enolate or enol, respectively, where the stereochemical information at the alpha-carbon is lost. The α-proton of the carboxylic acid group in this compound can be abstracted by a base, leading to a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in the original stereoisomer or its epimer. nih.gov The equilibrium ratio of the two epimers is determined by their relative thermodynamic stabilities.
In related substituted piperidines, light-mediated epimerization has been demonstrated as a method to convert less stable stereoisomers into their more thermodynamically stable counterparts. escholarship.org This process often utilizes a photocatalyst and a hydrogen atom transfer (HAT) agent. escholarship.org The observed diastereomeric ratios in these studies generally align with the calculated relative stabilities of the diastereomers, suggesting that for this compound, the thermodynamically favored isomer would predominate under equilibrium conditions. escholarship.org The relative stability is influenced by the steric and electronic interactions of the substituents on the piperidine ring. For instance, in related pipecolic acid derivatives, the conformational preference of the ethoxycarbonyl group is a key factor in determining isomer stability. rsc.org
The following table illustrates the results of photocatalytic epimerization for various substituted piperidines, demonstrating the conversion to the more stable anti-isomer. While this data is not for this compound itself, it provides a strong indication of the expected behavior for this class of compounds.
Table 1: Photocatalytic Epimerization of Substituted Piperidines | Entry | Substrate (syn-isomer) | Product (anti-isomer) | Yield (%) | Diastereomeric Ratio (anti/syn) | |---|---|---|---|---| | 1 | 2-phenyl-3-methylpiperidine | 1a-anti | 94 | >20:1 | | 2 | 2-(4-methoxyphenyl)-3-methylpiperidine | 1b-anti | 95 | >20:1 | | 3 | 2-(4-(trifluoromethyl)phenyl)-3-methylpiperidine | 1c-anti | 95 | 19:1 | | 4 | N-phenyl-2,3-disubstituted piperidine | 1p-syn | 1p-anti | 95 | 3:1 | Data adapted from a study on light-mediated piperidine epimerization. escholarship.org
Diastereoselectivity:
The diastereoselectivity of reactions to form 2-substituted piperidines is a well-studied area and provides insight into the potential synthetic routes for obtaining specific stereoisomers of this compound. Asymmetric synthesis of piperidine derivatives can be achieved through various methods, including the use of chiral catalysts or chiral starting materials.
For instance, the organocatalytic asymmetric synthesis of 2-substituted piperidines via the Mannich addition of nucleophiles to cyclic imines can yield products with high enantiomeric excess. acs.orgnih.gov The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome. acs.org Similarly, the asymmetric hydrogenation of substituted pyridinium (B92312) salts using transition metal catalysts, such as iridium or rhodium complexes with chiral ligands, is a powerful method for accessing enantiomerically enriched piperidines. nih.gov The stereochemistry of the final product is determined during the stereoselective protonation of an enamine intermediate. nih.gov
Analytical and Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 1-(3-Bromobenzyl)-2-carboxypiperidine, HRMS analysis, typically using electrospray ionization (ESI), would target the protonated molecule [M+H]⁺.
The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule (¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br). This experimentally measured value is then compared to the theoretical mass calculated for the expected molecular formula, C₁₃H₁₆BrNO₂. A close match, usually within a few parts per million (ppm), provides unambiguous confirmation of the elemental composition.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated m/z (Monoisotopic) |
|---|---|---|
| [M+H]⁺ | C₁₃H₁₇⁷⁹BrNO₂⁺ | 298.0494 |
| [M+H]⁺ | C₁₃H₁₇⁸¹BrNO₂⁺ | 300.0473 |
| [M+Na]⁺ | C₁₃H₁₆⁷⁹BrNNaO₂⁺ | 320.0313 |
Note: Data is predicted based on the chemical structure. The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for the complete assignment of all proton and carbon signals of this compound.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their local chemical environments. The spectrum would show distinct signals for the aromatic protons of the bromobenzyl group, the benzylic methylene (B1212753) protons, and the protons of the piperidine (B6355638) ring, including the proton at the C2 chiral center.
¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring (with the carbon attached to bromine showing a characteristic lower intensity), the benzylic carbon, and the six carbons of the piperidine ring.
2D NMR (COSY, HSQC, HMBC, NOESY):
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has an attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the 3-bromobenzyl group to the nitrogen of the piperidine ring and for confirming the position of substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. researchgate.net This is particularly important for determining the relative stereochemistry of the piperidine ring, such as the cis/trans relationship between the C2-carboxy group and substituents on the ring, by observing through-space correlations between non-bonded protons. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| C=O | ~175 | - | - |
| Ar-CBr | ~122 | - | - |
| Ar-CH | ~125-135 | ~7.2-7.5 | m |
| Ar-C (ipso) | ~140 | - | - |
| Benzylic CH₂ | ~58 | ~3.5-4.0 | s (or AB q) |
| Piperidine C2 | ~65 | ~3.0-3.5 | dd |
| Piperidine C3 | ~25 | ~1.8-2.2 | m |
| Piperidine C4 | ~24 | ~1.5-1.9 | m |
| Piperidine C5 | ~28 | ~1.5-1.9 | m |
Note: Predicted values are estimates based on data for structurally related compounds. thieme-connect.dewisc.edu Actual values may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. A broad absorption band in the range of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid group. A strong, sharp absorption around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The C-N stretching of the tertiary amine and various C-H stretching and bending vibrations from the aliphatic piperidine ring and the aromatic ring would also be visible. Aromatic C-Br stretching vibrations typically appear in the far-infrared region. capes.gov.br
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the "ring breathing" mode, often give strong Raman signals. The C-Br bond also has a characteristic Raman signal, which can be useful for confirmation. The symmetric vibrations of the molecule are often more intense in Raman spectra compared to IR. researchgate.netconicet.gov.ar
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C-H (Aromatic) | 3000-3100 | Strong |
| C-H (Aliphatic) | 2850-2960 | Strong |
| C=O (Carbonyl) | 1700-1730 | Moderate |
| C=C (Aromatic) | 1450-1600 | Strong |
| C-N (Tertiary Amine) | 1000-1250 | Weak-Moderate |
Note: Frequencies are approximate and based on characteristic values for these functional groups. researchgate.net
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound possesses a stereocenter at the C2 position of the piperidine ring, it exists as a pair of enantiomers. Chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC), is the standard method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. nih.gov
The separation is achieved using a chiral stationary phase (CSP). For a compound like this, which contains both an acidic group (carboxylic acid) and a basic group (tertiary amine), polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based CSPs (e.g., α1-acid glycoprotein) are often effective. nih.govsigmaaldrich.com The method would involve dissolving the sample in a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethanol (B145695) with a modifier like trifluoroacetic acid) and injecting it into the HPLC system. nih.govmdpi.com The two enantiomers will interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires a single, high-quality crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, it is possible to map the precise positions of all atoms in the molecule.
For this compound, a successful crystallographic analysis would provide:
Absolute Configuration: Unambiguous assignment of the (R) or (S) configuration at the C2 chiral center, which is especially powerful due to the presence of the heavy bromine atom (anomalous dispersion).
Conformation: The precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles.
Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, revealing information about hydrogen bonding (e.g., involving the carboxylic acid) and other non-covalent interactions.
While no public crystal structure data is currently available for this specific compound, this technique remains the gold standard for solid-state structural verification.
Future Research Trajectories and Synthetic Utility
Development of Novel and Sustainable Synthetic Pathways
The synthesis of 1-(3-Bromobenzyl)-2-carboxypiperidine presents an opportunity for the development of innovative and environmentally conscious synthetic methodologies. Current approaches to similar N-substituted piperidine (B6355638) derivatives often rely on traditional multi-step procedures which can be inefficient and generate significant waste.
Future research could focus on the development of one-pot synthesis methods. For instance, a possible route could involve a reductive amination reaction between 2-piperidinecarboxylic acid and 3-bromobenzaldehyde (B42254). This approach, however, would yield a racemic mixture.
A more sophisticated and sustainable approach would be the development of asymmetric catalytic methods. Drawing inspiration from recent advancements in the synthesis of chiral piperidines, a rhodium-catalyzed asymmetric reductive Heck reaction could be envisioned. acs.org This would involve the coupling of a suitable dihydropyridine (B1217469) precursor with a boronic acid derivative, followed by reduction to yield the desired enantiomerically enriched piperidine. acs.orgorganic-chemistry.org Another promising avenue is the use of copper-catalyzed cyclizative aminoboration, which has been shown to be effective for the enantioselective synthesis of 2,3-cis-disubstituted piperidines. nih.govresearchgate.net
Furthermore, the principles of green chemistry could be applied by exploring solvent-free reaction conditions or the use of recyclable catalysts. For example, nickel-on-silica-alumina catalysts have been used for the N-alkylation of amides with benzyl (B1604629) alcohols, a reaction type that could be adapted for the synthesis of the target compound. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-pot Reductive Amination | Simplicity, reduced work-up | Optimization of reaction conditions, development of chiral variants |
| Asymmetric Catalytic Methods | High enantioselectivity, access to specific stereoisomers | Catalyst design (e.g., Rh, Cu complexes), substrate scope |
| Green Chemistry Approaches | Reduced environmental impact, sustainability | Solvent-free reactions, recyclable catalysts |
Application as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of this compound makes it a valuable chiral building block for the synthesis of more complex and biologically active molecules. The 2-carboxypiperidine moiety, also known as pipecolic acid, is a non-proteinogenic amino acid that can be found in some natural products. nist.gov
The presence of both a carboxylic acid and a secondary amine (within the piperidine ring) allows for diverse chemical modifications. The carboxylic acid can be converted to esters, amides, or alcohols, while the nitrogen atom can participate in further substitution reactions. The bromine atom on the benzyl group serves as a handle for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents.
Future research in this area would involve utilizing enantiomerically pure this compound in the total synthesis of natural products or in the construction of novel pharmaceutical scaffolds. The synthesis of chiral 2,6-cis-disubstituted piperidine alkaloids from chiral aziridines showcases the potential of using such building blocks in complex synthesis. rsc.org The development of methods for the enantioselective synthesis of 2-aryl- and 2-vinyl-piperidines further underscores the importance of such chiral synthons. nih.gov
Design and Synthesis of Advanced Derivatives for Material Science Applications
The unique combination of a rigid heterocyclic core and a reactive brominated aromatic ring in this compound makes it an intriguing candidate for the development of novel materials. Brominated aromatic compounds are well-known for their application as flame retardants. azom.comgoogle.comnih.govacs.org
Future research could explore the polymerization of derivatives of this compound to create new flame-retardant polymers. The bromine atoms would impart flame retardancy, while the piperidine backbone could influence the polymer's thermal and mechanical properties.
Furthermore, the chiral nature of the molecule could be exploited to create chiral polymers with unique optical or recognition properties. The synthesis of derivatives where the bromine atom is replaced with other functional groups could lead to materials with applications in areas such as:
Non-linear optics: By introducing chromophores through the benzyl group.
Chiral stationary phases for chromatography: By immobilizing the chiral molecule onto a solid support.
Sensors: By functionalizing the molecule with groups that can selectively bind to specific analytes.
The ability to tune the properties of the molecule by modifying both the piperidine ring and the benzyl group offers a wide design space for new materials.
Exploration of Reaction Mechanisms and Kinetics for Enhanced Synthetic Efficiency
A thorough understanding of the reaction mechanisms and kinetics involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and improving synthetic efficiency.
Future research should focus on:
Kinetic studies of the N-benzylation step: Investigating the influence of catalysts, solvents, and temperature on the rate and selectivity of the reaction between 2-piperidinecarboxylic acid and 3-bromobenzyl halides.
Mechanistic elucidation of catalytic asymmetric syntheses: Using computational and experimental methods to understand the transition states and intermediates in catalytic reactions to improve enantioselectivity.
Studying the kinetics of cross-coupling reactions: Investigating the reactivity of the bromine atom on the benzyl group in different catalytic systems to optimize the synthesis of advanced derivatives.
By gaining a deeper understanding of the underlying chemical processes, it will be possible to design more rational and efficient synthetic routes, making this compound and its derivatives more accessible for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
